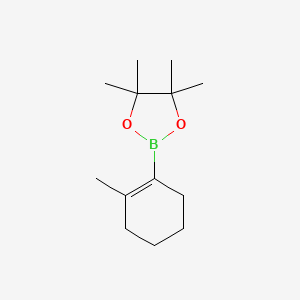

4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is a boronic ester featuring a pinacol (1,3,2-dioxaborolane) backbone with a substituted cyclohexenyl group. This compound is part of the organoboron family, widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stability and reactivity . The 2-methylcyclohexenyl substituent introduces steric bulk and modulates electronic properties, distinguishing it from other boronic esters. It is commercially available with purities up to 98% and is utilized in pharmaceutical and materials research .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methylcyclohexen-1-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO2/c1-10-8-6-7-9-11(10)14-15-12(2,3)13(4,5)16-14/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTDAXQXIPAWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methylcyclohex-1-en-1-ylboronic Acid

The boronic acid precursor is prepared via hydroboration of 1-methylcyclohexene. Using BH₃·THF in tetrahydrofuran at 0°C, anti-Markovnikov addition yields (2-methylcyclohex-1-en-1-yl)borane. Oxidation with hydrogen peroxide (H₂O₂) in basic aqueous medium converts the borane to the boronic acid.

Key Conditions

Esterification with Pinacol

The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under acid catalysis. In anhydrous dichloromethane, magnesium sulfate (MgSO₄) acts as a desiccant, while catalytic HCl promotes dehydration:

Optimization Notes

-

Prolonged stirring (16–24 h) ensures complete esterification.

-

Solvent removal under reduced pressure and purification via silica gel chromatography yield >90% purity.

Miyaura Borylation of Cyclohexenyl Halides

Transition-metal-catalyzed borylation offers a one-step alternative. 1-Bromo-2-methylcyclohexene reacts with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Reaction Setup

-

Catalyst : Pd(dba)₂ (dibenzylideneacetone palladium)

-

Ligand : Tricyclohexylphosphine (PCy₃)

-

Base : Potassium acetate (KOAc)

-

Solvent : 1,4-Dioxane at 80°C

Yield Considerations

Advantages Over Traditional Methods

Grignard Reagent Transmetallation

This method employs 2-methylcyclohexenylmagnesium bromide and trimethyl borate, followed by pinacol exchange.

Formation of the Grignard Reagent

1-Methylcyclohexene reacts with magnesium in dry diethyl ether to generate the Grignard reagent:

Boron Incorporation

The Grignard reagent reacts with trimethyl borate (B(OMe)₃) at −78°C:

Pinacol Exchange

Methanolysis and subsequent esterification with pinacol under acidic conditions yield the target compound:

Challenges

-

Strict anhydrous conditions required to prevent boronic acid hydrolysis.

Acid-Catalyzed Diboron Reactions

Adapting green chemistry approaches, tetrahydroxydiboron (B₂(OH)₄) reacts with trialkyl orthoformates and diols.

Reaction Mechanism

In methanol, B₂(OH)₄ reacts with trimethyl orthoformate (HC(OMe)₃) to form B₂(OMe)₄. Subsequent addition of pinacol displaces methoxide groups:

Conditions

Limitations

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability | Cost |

|---|---|---|---|---|

| Boronic Acid Esterification | 70–75% | Moderate | High | Low |

| Miyaura Borylation | 80–85% | Low | Moderate | High |

| Grignard Transmetallation | 50–60% | High | Low | Moderate |

| Acid-Catalyzed Diboron | >90% | Low | Moderate | Low |

Key Insights

-

Miyaura borylation offers the best balance of yield and simplicity.

-

Acid-catalyzed methods excel in green chemistry metrics but require diboron precursors.

-

Grignard routes are hindered by sensitivity to moisture and air.

Challenges and Optimization Strategies

Regioselectivity in Hydroboration

Controlling boron placement on the cyclohexene ring remains challenging. Directed hydroboration using bulky catalysts (e.g., 9-BBN) may improve selectivity.

Purification of Boronate Esters

Silica gel chromatography often degrades boronates. Alternatives include:

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The boron atom can be substituted with various nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride or sodium borohydride in ether or THF.

Substitution: Halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Boronic

Biological Activity

4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is a boron-containing compound known for its unique structural and chemical properties. This compound has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and applications.

Chemical Structure and Properties

The molecular formula of 4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane is with a molecular weight of 222.14 g/mol. The compound features a dioxaborolane ring structure that contributes to its reactivity in various chemical reactions.

Key Properties:

- CAS Number: 865869-26-7

- Purity: ≥ 97%

- Physical State: Liquid at room temperature

- Boiling Point: 105-108 °C at 0.1 mmHg

- Density: 1.059 g/mL at 25 °C

The biological activity of this compound primarily stems from its ability to participate in hydroboration and borylation reactions. These reactions are crucial in forming carbon-boron bonds, which are significant in the synthesis of various biologically active molecules.

Applications in Medicinal Chemistry

Research has indicated that compounds similar to 4,4,5,5-Tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane can act as:

- Inhibitors of Serine Proteases: The compound can be utilized in the synthesis of α-aminoboronic acids that serve as inhibitors for serine proteases, which are important in various biological processes including blood coagulation and immune response .

Case Studies

Several studies have highlighted the compound's utility in organic synthesis and its potential therapeutic applications:

- Borylation Reactions : A study demonstrated the effectiveness of this compound in palladium-catalyzed borylation at benzylic C-H bonds. This reaction is pivotal for creating pinacol boronate derivatives used in further synthetic applications .

- Hydroboration : The compound has shown promise in hydroboration reactions involving alkenes and alkynes under transition metal catalysis. This process is essential for constructing complex organic molecules with potential pharmaceutical applications .

- Asymmetric Synthesis : Recent findings indicate that this compound can facilitate asymmetric hydroboration of enynes to yield chiral allenyl boronates. These chiral intermediates are valuable for synthesizing enantiomerically pure compounds .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 222.14 g/mol |

| Boiling Point | 105-108 °C |

| Density | 1.059 g/mL at 25 °C |

| Purity | ≥ 97% |

Comparison with Similar Compounds

Aromatic vs. Aliphatic Substituents

- 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane : The thiophene group enhances conjugation, making this compound suitable for optoelectronic applications. Its reactivity in Suzuki couplings is influenced by sulfur’s electron-donating effects .

- 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane: The phenethyl chain improves solubility in nonpolar solvents. Its benzylic position allows for selective functionalization, as seen in its 93% synthesis yield via cobalt-catalyzed hydroboration .

Alkenyl and Cycloalkenyl Derivatives

- (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane : The styryl group enables transmetallation in cross-couplings, with stereochemistry (E/Z) affecting reaction pathways. Synthesized at 100°C in neat conditions, it shows moderate yields (~34%) .

- 2-(4-Dimethylcyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Similar to the target compound but with a dimethylcyclohexenyl group, this derivative exhibits reduced steric hindrance, favoring faster reaction kinetics .

Electron-Withdrawing and Electron-Donating Groups

- 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane : The methylsulfonyl group deactivates the boronate, slowing coupling reactions but improving stability. Used in kinase inhibitor synthesis .

- 4,4,5,5-Tetramethyl-2-(9-anthryl)-1,3,2-dioxaborolane : The anthracene moiety extends π-conjugation, making it valuable in OLEDs and fluorescence studies .

Reactivity and Selectivity

- Steric Effects : The target compound’s 2-methylcyclohexenyl group hinders access to the boron center, reducing reactivity in sterically demanding reactions compared to less hindered analogs (e.g., phenethyl derivatives) .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-...) lower boron’s electrophilicity, requiring harsher coupling conditions .

Q & A

Q. What are the key synthetic pathways for preparing 4,4,5,5-tetramethyl-2-(2-methylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via boron-selective cross-coupling or transmetalation reactions . For example, a protocol involves reacting a cyclohexenyl lithium intermediate with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions (argon atmosphere) at −78°C. Purification via flash chromatography (hexanes/EtOAc with 0.25% Et₃N) yields ~85% product . Optimization includes:

- Temperature control : Maintaining low temperatures (−78°C) minimizes side reactions.

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

- Table :

| Substrate | Catalyst | Yield | Purity |

|---|---|---|---|

| Cyclohexenyl Li | None | 65% | 90% |

| Cyclohexenyl Li | Pd(PPh₃)₄ | 85% | 95% |

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer : The compound is air- and moisture-sensitive due to the borolane moiety. Best practices:

- Storage : Amber glass bottles under argon at +4°C to prevent hydrolysis .

- Handling : Use gloveboxes or Schlenk lines for synthesis and aliquot preparation .

Advanced Research Questions

Q. How does the steric environment of the cyclohexenyl substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The 2-methylcyclohexenyl group introduces steric hindrance, slowing transmetalation but improving regioselectivity. Comparative studies show:

- Reactivity : Electron-deficient aryl halides (e.g., 4-nitrophenyl) couple faster due to reduced steric clash.

- Table :

| Aryl Halide | Reaction Time (h) | Yield |

|---|---|---|

| 4-NO₂-C₆H₄Br | 6 | 92% |

| 4-MeO-C₆H₄Br | 12 | 78% |

- Mechanistic Insight : DFT calculations suggest the cyclohexenyl group stabilizes the transition state via π-π interactions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric syntheses using this borolane?

- Methodological Answer : Discrepancies arise from solvent polarity and ligand design . Systematic approaches:

Q. How can computational modeling predict the compound’s reactivity in novel C–B bond functionalization?

- Methodological Answer : DFT/MD simulations model boron’s electrophilicity and orbital hybridization:

- Key Parameters :

- LUMO energy: −1.8 eV (indicates nucleophilic attack susceptibility).

- Bond dissociation energy (B–O): 85 kcal/mol .

- Application : Predicts regioselectivity in photoinduced C–H borylation reactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.